molecular formula C14H11F3N4 B12911378 N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787590-78-7

N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12911378
CAS No.: 787590-78-7
M. Wt: 292.26 g/mol
InChI Key: VIAVFQURYHQUTN-UHFFFAOYSA-N
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Description

N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring. The presence of a trifluoromethyl group in its structure enhances its chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves the reaction of appropriate pyrazine and imidazole derivatives under controlled conditions. One common method includes the use of trifluoromethyl-substituted benzene derivatives, which undergo nucleophilic substitution reactions to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research fields .

Properties

CAS No.

787590-78-7

Molecular Formula

C14H11F3N4

Molecular Weight

292.26 g/mol

IUPAC Name

N-methyl-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H11F3N4/c1-18-12-13-20-8-11(21(13)6-5-19-12)9-3-2-4-10(7-9)14(15,16)17/h2-8H,1H3,(H,18,19)

InChI Key

VIAVFQURYHQUTN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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